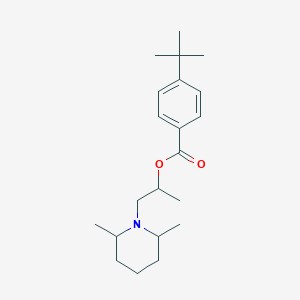
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as Dibucaine, is a local anesthetic that belongs to the family of amide-type anesthetics. It was first synthesized by Ernst Preiswerk and C. Geigy in 1947 and has been used for local anesthesia since then. Dibucaine is known for its long-lasting effects and low toxicity, making it a popular choice for medical professionals.
Mechanism of Action
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects, making it a safe choice for local anesthesia. However, it can cause allergic reactions in some individuals. This compound is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is a widely used local anesthetic in laboratory experiments due to its low toxicity and long-lasting effects. However, its use is limited to certain types of experiments and may not be suitable for all applications.
Future Directions
1. Development of more efficient synthesis methods for 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate.
2. Investigation of the effects of this compound on different types of nerve fibers.
3. Development of new formulations of this compound for topical use.
4. Investigation of the potential use of this compound in the treatment of chronic pain.
5. Exploration of the effects of this compound on ion channels other than sodium channels.
6. Investigation of the potential use of this compound in combination with other local anesthetics for enhanced pain relief.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Its low toxicity and long-lasting effects make it a popular choice for medical professionals. Ongoing research into the synthesis, mechanism of action, and potential applications of this compound will continue to advance the field of local anesthesia.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 2,6-dimethylpiperidine. The reaction takes place in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in various medical procedures, such as dental work and minor surgeries. It has also been used as a topical anesthetic for skin conditions, such as eczema and psoriasis.
Properties
Molecular Formula |
C21H33NO2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-15-8-7-9-16(2)22(15)14-17(3)24-20(23)18-10-12-19(13-11-18)21(4,5)6/h10-13,15-17H,7-9,14H2,1-6H3 |
InChI Key |
WNBGEAYOJFECOY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
